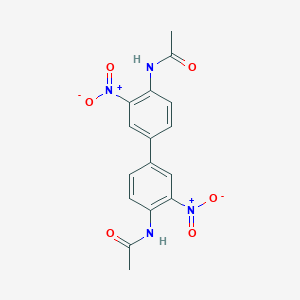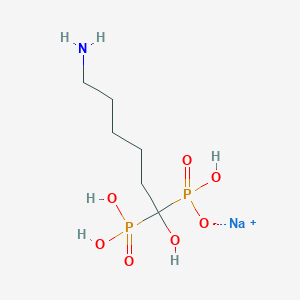![molecular formula C₂₁H₂₃NO₂ B017229 (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid CAS No. 99473-14-0](/img/structure/B17229.png)
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid
説明
Synthesis Analysis
Synthesis of compounds related to "(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid" involves complex organic reactions. For instance, the synthesis of fluorescent probes for β-amyloids using catalytic acylation highlights the intricate steps involved in creating compounds with naphthalene derivatives (Fa et al., 2015). Furthermore, Göksu et al. (2003) demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, showcasing the versatility in synthesizing naphthalene-containing compounds.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, such as the mentioned compound, is characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and ultraviolet–visible spectroscopy. These techniques allow for a detailed understanding of the compound's structure and the effects of solvent polarity on its optical properties, as studied by Fa et al. (2015).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including (4π + 2π) cycloaddition and ipso-substitution, leading to the formation of complex molecules with unique properties (Pozharskii et al., 1996). These reactions showcase the compound's reactivity and potential for further chemical modifications.
Physical Properties Analysis
The physical properties of naphthalene derivatives are influenced by their molecular structure. Studies such as those by Fa et al. (2015) examine the UV–Vis and fluorescence spectra to understand the impact of solvent polarity on the optical properties, which are crucial for applications in molecular diagnostics and the development of fluorescent probes.
Chemical Properties Analysis
The chemical properties of "(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid" and related compounds involve their interaction with biological molecules and potential applications in materials science. The binding affinities of these compounds toward specific targets, such as β-amyloids, and their fluorescence properties make them of interest in chemical and biochemical research (Fa et al., 2015).
科学的研究の応用
Fluorescent Probes in Alzheimer’s Research
A study synthesized a fluorescent probe for β-amyloids, relevant to Alzheimer’s disease research. This probe, which includes a naphthalene derivative similar to the queried compound, demonstrated high binding affinities towards Aβ(1–40) aggregates in vitro, proving valuable for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Synthetic Pathways in Organic Chemistry
In another research, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a derivative involving naphthalene, similar to the compound , was explored. This study shows the potential of such compounds in organic synthesis and their applications in various chemical processes (Göksu et al., 2003).
Amino Acid Derivatives and Biological Assays
Research on 3-(Naphthalen-1-ylamino)propanoic acid, structurally related to the inquired compound, evaluated its use as a fluorescent derivatising reagent for amino acids. The derivatives showed strong fluorescence, useful in biological assays (Frade et al., 2007).
In Silico Drug Design Against Dermatophyte Infections
A study explored the design of novel drug analogues targeting enzyme squalene epoxidase, crucial in dermatophyte infections. It included analogues with structures similar to the queried compound, suggesting their potential in new drug development (Karumuri et al., 2015).
作用機序
Target of Action
Carboxyterbinafine, also known as Carboxybutylterbinafine, is a derivative of Terbinafine . The primary target of Terbinafine and its derivatives is the fungal enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of ergosterol , an essential component of fungal cell membranes .
Mode of Action
Carboxyterbinafine inhibits the action of squalene epoxidase, thereby preventing the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . This inhibition leads to a decrease in ergosterol production and an accumulation of squalene within the fungal cell .
Biochemical Pathways
The inhibition of squalene epoxidase disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of fungal cell membranes. Its deficiency can lead to abnormal fungal cell membrane and inhibit fungal growth .
Pharmacokinetics
Terbinafine, from which carboxyterbinafine is derived, is known to be lipophilic and tends to accumulate in skin, nails, and fatty tissues . It is extensively metabolized in humans, with systemic clearance being primarily dependent on its biotransformation .
Result of Action
The inhibition of ergosterol synthesis by Carboxyterbinafine results in a deficiency of ergosterol and an accumulation of squalene in fungal cells . This imbalance disrupts the structure and function of the fungal cell membrane, leading to cell damage and death .
Action Environment
The efficacy and stability of Carboxyterbinafine, like many other drugs, can be influenced by various environmental factors. It’s worth noting that factors such as pH, temperature, and the presence of other substances can generally impact the effectiveness of many drugs .
特性
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-21(2,20(23)24)14-7-4-8-15-22(3)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3,(H,23,24)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCPJFHUUUMEV-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139862 | |
| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid | |
CAS RN |
99473-14-0 | |
| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxybutylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is carboxyterbinafine formed in the body?
A1: Carboxyterbinafine is formed through the metabolism of terbinafine in the liver. Studies using human liver microsomes and recombinant human cytochrome P450 enzymes (CYPs) have shown that terbinafine is metabolized through several pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation []. While the specific enzymes responsible for carboxyterbinafine formation haven't been definitively identified in these studies, it likely involves oxidation of the terminal methyl group on the alkyl side chain to a carboxylic acid.
Q2: Does carboxyterbinafine have any antifungal activity?
A2: While terbinafine is known for its antifungal activity, the research provided doesn't offer specific details on the antifungal activity of carboxyterbinafine. Further studies are needed to determine if carboxyterbinafine possesses any antifungal properties and to what extent.
Q3: What is the pharmacokinetic profile of carboxyterbinafine in humans?
A3: Research indicates that after oral administration of terbinafine to pediatric patients, carboxyterbinafine is one of the main metabolites found in plasma []. In this study, the time to reach steady-state plasma concentrations for carboxyterbinafine was at least 21 days, and no accumulation was observed between days 21 and 56. This suggests that carboxyterbinafine is relatively slowly eliminated from the body. More research is needed to fully elucidate the pharmacokinetic parameters of carboxyterbinafine, such as its half-life, volume of distribution, and clearance.
Q4: How is carboxyterbinafine detected and quantified in biological samples?
A4: Several analytical methods have been employed to detect and quantify carboxyterbinafine in biological samples. Studies utilize liquid chromatography coupled with mass spectrometry (LC-MS) techniques [, ]. This approach allows for sensitive and specific detection of carboxyterbinafine in complex biological matrices.
Q5: What are the environmental implications of carboxyterbinafine?
A5: Recent research has detected carboxyterbinafine in environmental water samples [], suggesting its potential presence as an environmental contaminant. Further research is necessary to assess the environmental fate, persistence, and potential ecological effects of carboxyterbinafine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)


![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)







![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

